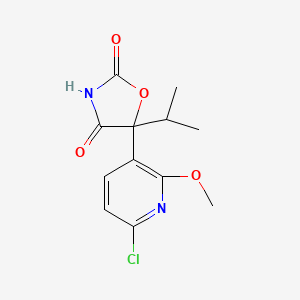
5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione is a synthetic organic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Chlorination and Methoxylation: The pyridine ring is then chlorinated and methoxylated using appropriate reagents such as thionyl chloride and methanol.
Formation of the Oxazolidinedione Ring: The final step involves the cyclization of the intermediate compound to form the oxazolidinedione ring. This can be achieved using reagents like isocyanates and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or antibiotic.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione involves its interaction with specific molecular targets. For example, as an anticonvulsant, it may modulate the activity of neurotransmitter receptors or ion channels. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-methyl-oxazolidine-2,4-dione
- 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-ethyl-oxazolidine-2,4-dione
Uniqueness
The uniqueness of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropyl group, for example, may enhance its lipophilicity and membrane permeability compared to its methyl or ethyl analogs.
属性
IUPAC Name |
5-(6-chloro-2-methoxypyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-6(2)12(10(16)15-11(17)19-12)7-4-5-8(13)14-9(7)18-3/h4-6H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNXWVGTCNEWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)O1)C2=C(N=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


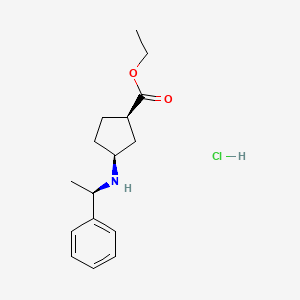
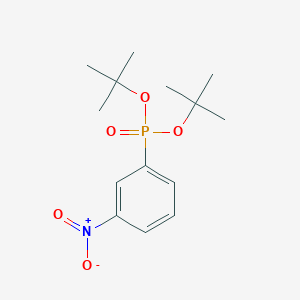
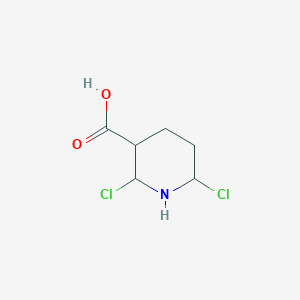
![2-[2-(3-Methoxy-phenyl)-vinyl]-benzoic acid](/img/structure/B8026487.png)
![2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8026497.png)
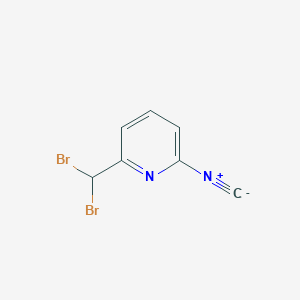
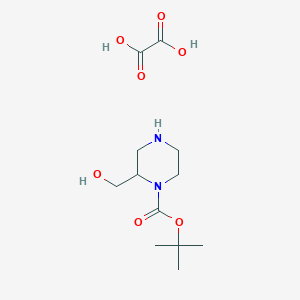
![2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B8026521.png)
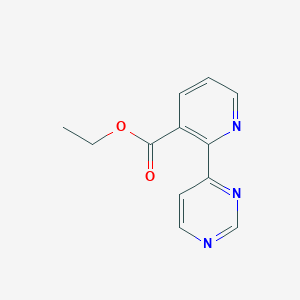
![5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B8026533.png)
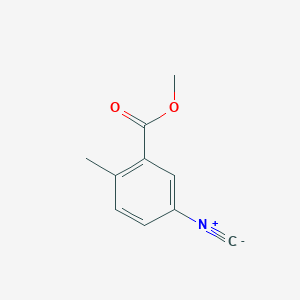
![(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione](/img/structure/B8026545.png)
